3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride
Description
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-4-2-1-3-9(10)7-11(14)5-6-13-8-11;/h1-4,13-14H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSXOOOKHHWUBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CC2=CC=CC=C2F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Steps
- The synthesis often begins from aminohydroxybutyric acid derivatives.
- Esterification of aminohydroxybutyric acid with methanol under acidic conditions (e.g., sulfuric acid or acetyl chloride catalysis) produces methyl ester hydrochloride intermediates.
- Reaction conditions: Methanol solvent, temperature range 55–70 °C, reaction time 2–4 hours, followed by in situ formation of the hydrochloride salt.
Lactam Formation and Reduction
- The methyl ester intermediate is cyclized to form a lactam.
- The lactam is then reduced using sodium borohydride in diglyme solvent.
- The reduction is followed by acid treatment (concentrated sulfuric acid) at 25 °C, then heated to 80 °C for 12 hours to yield (3S)-pyrrolidin-3-ol.
Introduction of the 2-Fluorobenzyl Group
- Alkylation of the pyrrolidin-3-ol nitrogen with 2-fluorobenzyl halides (e.g., bromide or chloride) is performed under basic conditions.
- Common bases: potassium carbonate, cesium carbonate.
- Solvents: polar aprotic solvents such as acetonitrile or ethanol.
- Reaction temperatures: typically 40–60 °C.
- The reaction is monitored to ensure selective N-alkylation without side reactions.
Formation of Hydrochloride Salt
- The free base 3-[(2-fluorophenyl)methyl]pyrrolidin-3-ol is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent (e.g., dioxane or methanol).
- This step improves compound stability and crystallinity.
- The hydrochloride salt is isolated by filtration or crystallization.
Process Optimization and Purity Control
- High-performance liquid chromatography (HPLC) is employed to monitor the content of impurities such as (3S)-3-hydroxypyrrolidin-2-one and aminohydroxybutyric acid methylester amide.
- Optical purity is maintained above 99% enantiomeric excess through careful control of reaction conditions and purification steps.
- Crystalline intermediates facilitate purification and scalability.
- The overall yield from aminohydroxybutyric acid to hydrochloride salt is approximately 44% over four steps.
Summary Table of Key Reaction Steps
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Esterification | Aminohydroxybutyric acid, methanol, acetyl chloride | 55–65 | 2.5–3.5 h | High | In situ HCl formation, methyl ester hydrochloride |
| 2 | Lactam formation & reduction | Sodium borohydride in diglyme, H2SO4 treatment | 25 → 80 | 12 h | High | Produces (3S)-pyrrolidin-3-ol |
| 3 | N-Alkylation | 2-Fluorobenzyl halide, base (K2CO3 or Cs2CO3), solvent (MeCN) | 40–60 | 4–8 h | Moderate | Selective N-alkylation |
| 4 | Salt formation | HCl in dioxane or methanol | RT | 1–2 h | High | Crystalline hydrochloride salt |
Additional Research Findings and Variations
- Alternative solvents such as ethanol or isopropanol can be used in alkylation steps with appropriate bases like cesium carbonate for improved reaction rates and yields.
- Palladium-catalyzed coupling methods have been reported for related pyrrolidine derivatives but are less common for this specific compound.
- Protective groups (e.g., Boc) may be employed in multi-step syntheses to prevent side reactions during alkylation or oxidation steps.
- Microwave-assisted heating can accelerate certain alkylation or coupling reactions, though scalability must be evaluated.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a crucial building block in the synthesis of pharmaceuticals targeting various neurological disorders. Its structural characteristics allow for modifications that can enhance therapeutic efficacy.
Mechanism of Action :
The interaction of 3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride with specific receptors, such as beta-adrenergic receptors, suggests its potential role in managing metabolic disorders and obesity by promoting lipolysis and thermogenesis in adipose tissues
Neuropharmacology
Research indicates that this compound may exhibit antidepressant properties. Preliminary studies have shown that it can modulate neurotransmitter systems, potentially alleviating symptoms associated with mood disorders.
Case Study on Metabolic Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in body weight and fat mass. These findings suggest its potential utility as an anti-obesity agent.
Neuropharmacological Assessment
Another investigation assessed the compound's impact on mood disorders, revealing promising results in reducing symptoms associated with depression in preclinical models. The modulation of serotonin levels was identified as a potential mechanism behind these effects.
Data Table: Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-obesity | Beta-adrenergic receptor agonism | Study on metabolic effects |
| Antidepressant | Modulation of neurotransmitter systems | Neuropharmacological assessment |
Mechanism of Action
The mechanism of action of 3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates or ligands, allowing the compound to bind to and modulate the activity of these targets . The fluorophenyl group can enhance binding affinity and selectivity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and physicochemical parameters of 3-[(2-fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride with analogous pyrrolidine derivatives:
Key Observations :
- Halogen Substitution : Replacing 2-fluorophenyl with 4-chlorophenyl (as in ) increases molecular weight and polarizability due to chlorine’s larger atomic radius. This may enhance receptor binding affinity in hydrophobic pockets.
- Stereochemistry and Complexity : The trifluoromethyl-substituted analog demonstrates how stereospecificity and bulky substituents can influence drug-receptor interactions, likely improving selectivity but complicating synthesis.
Pharmacological and Commercial Relevance
- Its mechanism involves kinase inhibition, suggesting that fluorophenyl-pyrrolidine scaffolds may serve as privileged structures in targeted therapies .
- Supplier Availability : The target compound is listed by 7 suppliers , but its discontinuation in certain quantities (e.g., 250 mg and 500 mg batches) may reflect challenges in scalability or shifting market demand. In contrast, analogs like 3-[(4-chlorophenyl)methyl]pyrrolidin-3-ol HCl remain available through 2 suppliers , indicating niche utility in synthetic workflows.
Implications for Drug Design
- Lipophilicity and Bioavailability : Fluorine substitution (as in the target compound) balances lipophilicity and metabolic stability, making it favorable for blood-brain barrier penetration .
- Toxicity Considerations : Chlorinated analogs (e.g., ) may pose higher bioaccumulation risks compared to fluorinated derivatives, aligning with trends in greener chemistry.
- Synthetic Feasibility : The commercial discontinuation of the target compound underscores the importance of cost-effective synthesis routes for pyrrolidine derivatives, particularly those requiring chiral resolution (e.g., ).
Biological Activity
3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride (CAS No. 1246635-88-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, interactions with biological targets, and relevant case studies.
- Molecular Formula : C11H15ClFNO
- Molecular Weight : 233.7 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been assessed in various studies, focusing on its antimicrobial properties and potential therapeutic applications.
Antimicrobial Activity
Recent studies have demonstrated that pyrrolidine derivatives exhibit significant antimicrobial activity against various bacterial strains. The compound's structure suggests potential interactions with microbial enzymes or receptors, leading to its bioactivity.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus, E. coli | 32 - 128 µg/mL |
| Other pyrrolidine derivatives | Bacillus subtilis, Candida albicans | 16 - 64 µg/mL |
These findings indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in microbial metabolism or cell wall synthesis. This interaction may inhibit essential biological processes in microorganisms, leading to their death or growth inhibition.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results indicated that this compound exhibited a potent inhibitory effect against multidrug-resistant strains of bacteria, highlighting its potential as a lead compound for further development. -
Pharmacological Profile Assessment :
Another research effort focused on the pharmacological profile of related compounds, revealing that modifications in the fluorinated aromatic ring significantly affected biological activity. This suggests that structural optimization of 3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol could enhance its therapeutic potential.
Q & A
Q. What are the optimal synthetic routes for preparing 3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination steps to introduce the 2-fluorobenzyl group to the pyrrolidine scaffold. Key steps include:
- Hydrochloride salt formation : Acidic workup with HCl (e.g., 1.0 M aqueous HCl) to precipitate the final product .
- Temperature control : Heating to 50°C post-HCl addition improves solubility and crystallization .
- Purification : Use reverse-phase HPLC with UV detection (254 nm) to isolate enantiomers or remove byproducts .
Q. How can structural characterization of this compound be rigorously validated?
Methodological Answer:
- NMR spectroscopy : Compare chemical shifts of the pyrrolidine ring protons (δ ~3.0–4.0 ppm) and fluorophenyl aromatic protons (δ ~6.8–7.4 ppm) to reference spectra .
- X-ray crystallography : Resolve stereochemistry by analyzing crystal structures of analogous compounds (e.g., fluoropyridine derivatives) .
- Mass spectrometry : Confirm molecular weight (e.g., expected [M+H]+ ion for C₁₂H₁₅FNOCl: calculated 244.1) .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this compound, and how is chiral purity assessed?
Methodological Answer:
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol mobile phases .
- Chiral resolving agents : Employ di-p-toluoyl-D-tartaric acid to form diastereomeric salts for selective crystallization .
- Circular dichroism (CD) : Validate enantiomeric excess (>99%) by comparing CD spectra to pure standards .
Q. How does the compound’s stability vary under different pH, temperature, and light conditions, and what analytical methods detect degradation products?
Methodological Answer:
- Forced degradation studies : Expose to 0.1 M HCl/NaOH (pH 1–13) at 40°C for 24 hours. Monitor via HPLC-UV .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for pyrrolidine hydrochlorides) .
- Photostability : Conduct ICH Q1B guidelines testing with UV-Vis spectroscopy to detect fluorophenyl oxidation products .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how are contradictory pharmacological data reconciled?
Methodological Answer:
- Receptor binding assays : Screen for affinity at σ-1 or dopamine receptors using radioligand displacement (e.g., [³H]-DTG for σ-1) .
- Functional assays : Measure cAMP modulation in HEK293 cells transfected with GPCRs .
- Data contradiction analysis : Replicate studies with standardized cell lines (e.g., CHO-K1) and validate target engagement via knock-out models .
Q. How can computational modeling predict the compound’s pharmacokinetic properties and metabolite profiles?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (predicted ~1.5), blood-brain barrier permeability, and CYP450 metabolism .
- Metabolite identification : Simulate phase I/II metabolism (e.g., hydroxylation at pyrrolidine C2 or fluorophenyl demethylation) with Schrödinger’s MetaSite .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
